molecular formula C10H14O2 B14481639 Deca-1,9-diyne-3,8-diol CAS No. 65322-71-6

Deca-1,9-diyne-3,8-diol

Cat. No.: B14481639
CAS No.: 65322-71-6
M. Wt: 166.22 g/mol
InChI Key: DKMHWSZORFJMGI-UHFFFAOYSA-N
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Description

Deca-1,9-diyne-3,8-diol is a polyacetylene compound characterized by a 10-carbon chain with conjugated triple bonds at positions 1 and 9, and hydroxyl groups at positions 3 and 8.

Properties

CAS No.

65322-71-6

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

deca-1,9-diyne-3,8-diol

InChI

InChI=1S/C10H14O2/c1-3-9(11)7-5-6-8-10(12)4-2/h1-2,9-12H,5-8H2

InChI Key

DKMHWSZORFJMGI-UHFFFAOYSA-N

Canonical SMILES

C#CC(CCCCC(C#C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deca-1,9-diyne-3,8-diol typically involves the use of commercially available starting materials. One common method involves the monoprotection of diacetylenic diols with t-butyldimethylsilyl chloride (TBDMS), followed by coupling and deprotection steps . The diacetylenic diols are then converted to intermediates, which undergo macrocyclization to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Deca-1,9-diyne-3,8-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of triple bonds and hydroxyl groups makes it a versatile compound for different types of chemical transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used for the reduction of this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes.

Scientific Research Applications

Deca-1,9-diyne-3,8-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of deca-1,9-diyne-3,8-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s polyacetylenic structure allows it to interact with cellular components, potentially leading to the inhibition of specific enzymes or signaling pathways. This interaction can result in various biological effects, including anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Deca-1,9-diyne-3,8-diol and its analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
This compound (hypothetical) C₁₀H₁₂O₂ 170.20 1,9-diyne; 3,8-diol Shorter chain, conjugated triple bonds
Falcarindiol (Heptadeca-1,9-diene-4,6-diyne-3,8-diol) C₁₇H₂₄O₂ 260.37 1,9-diene; 4,6-diyne; 3,8-diol Extended 17C chain, dual unsaturation
8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol C₁₇H₂₂O₃ 274.35 1,9-diene; 4,6-diyne; 3-ol; 8-acetate Esterified hydroxyl, higher lipophilicity
Deca-1,9-diyn-1-yldimethyl(phenyl)silane C₁₈H₂₄Si 268.47 1,9-diyne; silane substituent Silane group enhances synthetic utility

Pharmacokinetic and Bioactivity Comparison

Falcarindiol (C₁₇H₂₄O₂)
  • Bioactivity : Demonstrated anticancer properties via inhibition of DNA adduct formation and modulation of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) .
  • Drug-Likeness: Complies with Lipinski’s rules (MW < 500, LogP ~3.5, H-bond donors ≤5), suggesting oral bioavailability .
  • Source : Primarily isolated from carrots and Centella species .
8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol (C₁₇H₂₂O₃)
  • Physicochemical Properties : Higher LogP (~3.9) due to the acetoxy group, enhancing membrane permeability but reducing water solubility .
  • Applications : Used as an analytical standard in HPLC, sourced from Centella spp. .
Deca-1,9-diyn-1-yldimethyl(phenyl)silane (C₁₈H₂₄Si)
  • Reactivity : The silane group facilitates catalytic C–H silylation reactions, highlighting the synthetic versatility of diyne frameworks .

Key Differences and Implications

Chain Length :

  • This compound’s shorter chain (10C vs. 17C in falcarindiol) likely reduces molecular weight and improves bioavailability but may diminish receptor-binding affinity.

Functional Groups :

  • Hydroxyl vs. acetoxy groups: The diol form (e.g., falcarindiol) exhibits higher polarity, whereas acetoxy derivatives (e.g., 8-acetoxypentadeca...) are more lipophilic .

Biological Sources :

  • Falcarindiol is dietary (carrots), while 8-acetoxypentadeca... is plant-derived (Centella spp.), suggesting divergent ecological roles .

Research Findings and Data Integration

Anticancer Mechanisms

Falcarindiol’s anticancer activity is linked to its ability to inhibit carcinogen-activating enzymes like CYP1A1 and CYP1B1, which metabolize benzo[a]pyrene into DNA-damaging diol epoxides . Computational models predict this compound would share similar enzyme-modulating properties but with altered pharmacokinetics due to its shorter chain.

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